molecular formula C21H32O5 B10848310 Dihexan-3-yl 5-(hydroxymethyl)isophthalate

Dihexan-3-yl 5-(hydroxymethyl)isophthalate

Cat. No.: B10848310
M. Wt: 364.5 g/mol
InChI Key: ONMFJTSDBZIFTK-UHFFFAOYSA-N
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Description

Dihexan-3-yl 5-(hydroxymethyl)isophthalate is an organic compound belonging to the class of isophthalates It is characterized by the presence of a hexyl group attached to the third carbon of the dihexyl chain and a hydroxymethyl group attached to the fifth carbon of the isophthalate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihexan-3-yl 5-(hydroxymethyl)isophthalate typically involves the esterification of 5-(hydroxymethyl)isophthalic acid with hexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isophthalates depending on the nucleophile used.

Scientific Research Applications

Dihexan-3-yl 5-(hydroxymethyl)isophthalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a modulator of protein kinase C, which plays a role in various cellular functions.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in colorectal cancer.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of dihexan-3-yl 5-(hydroxymethyl)isophthalate involves its interaction with protein kinase C. The compound binds to the C1 domain of protein kinase C, modulating its activity. This interaction can lead to changes in cellular signaling pathways, affecting cell proliferation and apoptosis. In the context of cancer research, it has been shown to induce cytotoxicity in cancer cell lines by activating the cAMP/PKA pathway .

Comparison with Similar Compounds

  • Diethyl 5-(hydroxymethyl)isophthalate
  • Dimethyl 5-hydroxyisophthalate
  • Diheptan-3-yl 5-(hydroxymethyl)isophthalate

Comparison: Dihexan-3-yl 5-(hydroxymethyl)isophthalate is unique due to its specific hexyl group, which can influence its solubility and binding affinity to protein kinase C. Compared to diethyl and dimethyl derivatives, the hexyl group provides a different hydrophobic character, potentially leading to varied biological activities and applications .

Properties

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

dihexan-3-yl 5-(hydroxymethyl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H32O5/c1-5-9-18(7-3)25-20(23)16-11-15(14-22)12-17(13-16)21(24)26-19(8-4)10-6-2/h11-13,18-19,22H,5-10,14H2,1-4H3

InChI Key

ONMFJTSDBZIFTK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)OC(=O)C1=CC(=CC(=C1)CO)C(=O)OC(CC)CCC

Origin of Product

United States

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